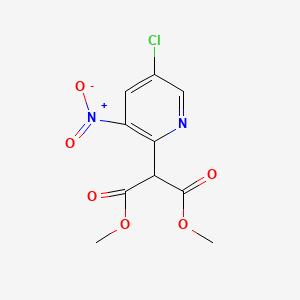

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

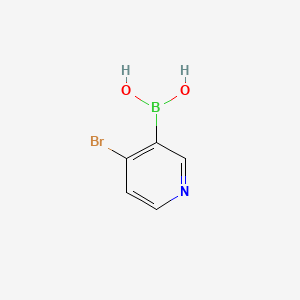

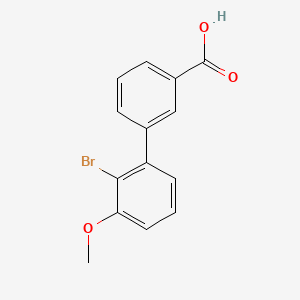

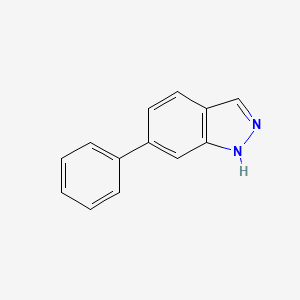

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate is a chemical compound with the molecular formula C10H9ClN2O6 . It is used as a synthetic intermediate .

Molecular Structure Analysis

The molecular structure of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate consists of a pyridine ring substituted with a nitro group at the 3-position and a chloro group at the 5-position. The pyridine ring is also attached to a malonate group .

Applications De Recherche Scientifique

Synthesis and Molecular Structure Analysis

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate has been utilized in the synthesis of various complex organic compounds. For example, it played a key role in the synthesis of novel monohydrated 3-p-nitrophenylpyrazole, showcasing its utility in constructing molecular frameworks with precise structures. The synthesized compounds were analyzed using NMR, X-ray diffraction, and ab initio calculations, demonstrating the compound's versatility in the field of molecular synthesis and structural analysis (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Facilitating Multicomponent Reactions

The compound serves as a crucial component in multicomponent reactions. One study detailed how it contributed to the efficient construction of complicated molecular frameworks, highlighting its importance in organic synthesis. The reaction conducted in Dimethyl sulfoxide (DMSO) at room temperature yielded good results, underscoring the compound's effectiveness in facilitating complex chemical transformations (Ryzhkova, Maslov, & Elinson, 2021).

Participation in Anodic Cyclization Reactions

In organic chemistry, the compound has been used in anodic cyclization reactions. This process involves the electrooxidation of malonates to produce cyclized products under mild conditions. The presence of this compound in the reaction mixtures was crucial for achieving good yields of cyclized products, showcasing its role in facilitating effective organic reactions (Okimoto, Yamamori, Ohashi, Hoshi, & Yoshida, 2013).

Contributing to Material Science

In the field of material science, dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate has been explored for its potential in creating advanced materials. For instance, it was involved in the synthesis of divinylanthracene derivatives that undergo photoisomerization. These findings highlight the compound's potential in developing materials with unique photomechanical properties, such as rapid coiling motion when exposed to light (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSRKEGGVVTQFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682469 |

Source

|

| Record name | Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261956-26-6 |

Source

|

| Record name | Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)